molecular formula C13H16INO4 B13497392 Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate

Cat. No.: B13497392
M. Wt: 377.17 g/mol
InChI Key: NEYWXKCBGITSSQ-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine and an iodine substituent on a benzoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate can undergo several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Deprotection: The free amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action for Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate primarily involves its functional groups:

Properties

Molecular Formula

C13H16INO4

Molecular Weight

377.17 g/mol

IUPAC Name

methyl 3-iodo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H16INO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17)

InChI Key

NEYWXKCBGITSSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

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